An In-depth Technical Guide to (S)-alpha-Methylcyclohexanemethanamine Hydrochloride
An In-depth Technical Guide to (S)-alpha-Methylcyclohexanemethanamine Hydrochloride
This guide provides a comprehensive technical overview of (S)-alpha-methylcyclohexanemethanamine hydrochloride, a chiral amine of significant interest in synthetic and medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structure, synthesis, analysis, and applications.
Introduction and Significance
(S)-alpha-Methylcyclohexanemethanamine, a derivative of cyclohexylamine, is a chiral primary amine. Its hydrochloride salt form enhances its stability and solubility, making it more amenable for use in various applications, including as a building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The specific stereochemistry, the (S)-enantiomer, is often crucial for desired biological activity, as molecular recognition in biological systems is highly stereospecific. Understanding the chemical and physical properties of this specific enantiomer is paramount for its effective utilization in research and development.
Chemical Structure and Physicochemical Properties
The structural integrity and stereochemistry of a molecule dictate its function. This section delves into the nuanced structural features and resulting properties of (S)-alpha-methylcyclohexanemethanamine hydrochloride.
Molecular Structure
The molecule consists of a cyclohexane ring attached to an ethylamine side chain, with a methyl group at the alpha position relative to the amine. The hydrochloride salt is formed by the protonation of the primary amine group. The "(S)" designation refers to the specific three-dimensional arrangement of the substituents around the chiral center—the alpha-carbon.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Analytical Characterization
Confirming the identity, purity, and stereochemistry of (S)-alpha-methylcyclohexanemethanamine hydrochloride is essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. [1]The ¹H NMR spectrum will show characteristic signals for the cyclohexyl protons, the alpha-proton, the methyl protons, and the amine protons. [2]The ¹³C NMR will show distinct signals for each carbon atom in the molecule. [3]* Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. [2]Key absorptions include N-H stretching vibrations for the primary ammonium salt in the range of 3300-3500 cm⁻¹ and C-H stretching vibrations for the alkyl groups. [4]* Mass Spectrometry (MS) : Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. [4]A characteristic fragmentation is the alpha-cleavage of the C-C bond nearest to the nitrogen atom. [2]
Purity and Enantiomeric Excess Determination
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High-Performance Liquid Chromatography (HPLC) : Purity is typically assessed by reverse-phase HPLC with UV detection.
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Chiral HPLC : To determine the enantiomeric excess (e.e.), chiral HPLC is the method of choice. This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification.
Typical Analytical Data Summary
| Analytical Technique | Expected Observations |
| ¹H NMR | Complex multiplets for cyclohexyl protons, a quartet for the alpha-proton, a doublet for the methyl group, and a broad singlet for the NH₃⁺ protons. [2] |
| ¹³C NMR | Distinct signals for the cyclohexyl carbons, the alpha-carbon, and the methyl carbon. [3][5] |
| IR (cm⁻¹) | ~3400 (N-H stretch), ~2930 & ~2850 (C-H stretch, alkyl). [2] |
| Mass Spec (m/z) | Molecular ion peak corresponding to the free base (M-HCl) and characteristic fragment ions. [2] |
| Chiral HPLC | Two resolved peaks for the (S) and (R) enantiomers, allowing for e.e. calculation. |
Applications in Research and Drug Development
Chiral amines like (S)-alpha-methylcyclohexanemethanamine hydrochloride are valuable intermediates in the synthesis of various pharmaceutical compounds. [6]Their specific stereochemistry is often a key determinant of pharmacological activity and can influence efficacy and reduce side effects. []For instance, derivatives of cyclohexylamine have been investigated for a range of biological activities. The dimethylamine moiety, in a broader context, is a recognized pharmacophore in many FDA-approved drugs, highlighting the importance of amine derivatives in medicinal chemistry. [8] This compound can serve as a starting material for creating more complex molecules with potential therapeutic applications, including but not limited to neurological, cardiovascular, and metabolic disorders. [9]
Experimental Protocol: Chiral Resolution
This section provides a detailed, step-by-step methodology for the chiral resolution of racemic alpha-methylcyclohexanemethanamine.
Objective: To isolate (S)-alpha-methylcyclohexanemethanamine from a racemic mixture using (L)-tartaric acid as the resolving agent.
Materials:
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Racemic alpha-methylcyclohexanemethanamine
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(L)-(+)-Tartaric acid
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Methanol
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Sodium hydroxide (NaOH) solution (10 M)
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Diethyl ether
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Hydrochloric acid (HCl) in diethyl ether
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Standard laboratory glassware and filtration apparatus
Procedure:
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Diastereomeric Salt Formation:
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Dissolve racemic alpha-methylcyclohexanemethanamine (1.0 eq) in methanol.
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In a separate flask, dissolve (L)-tartaric acid (0.5 eq) in a minimal amount of warm methanol.
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Slowly add the tartaric acid solution to the amine solution with stirring.
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Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate crystallization of the less soluble diastereomeric salt.
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Isolation of the Diastereomeric Salt:
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Collect the precipitated crystals by vacuum filtration.
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Wash the crystals with a small amount of cold methanol to remove impurities.
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The collected solid is the diastereomeric salt of (S)-alpha-methylcyclohexanemethanamine with (L)-tartaric acid.
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Liberation of the Free Amine:
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Dissolve the isolated diastereomeric salt in water.
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Basify the solution by the dropwise addition of 10 M NaOH until a pH > 12 is reached.
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Extract the liberated (S)-alpha-methylcyclohexanemethanamine into diethyl ether (3x).
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Combine the organic extracts and dry over anhydrous sodium sulfate.
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Formation of the Hydrochloride Salt:
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Filter the dried ether solution.
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To the filtrate, add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
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Collect the white precipitate of (S)-alpha-methylcyclohexanemethanamine hydrochloride by vacuum filtration.
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Wash the product with a small amount of cold diethyl ether and dry under vacuum.
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Analysis:
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Determine the yield and melting point.
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Confirm the structure using NMR and IR spectroscopy.
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Determine the enantiomeric excess using chiral HPLC.
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Conclusion
(S)-alpha-Methylcyclohexanemethanamine hydrochloride is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. A thorough understanding of its structure, properties, synthesis, and analysis is crucial for its effective application. The methods outlined in this guide provide a framework for the preparation and characterization of this important compound, enabling further research and development in the creation of novel and effective chemical entities.
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